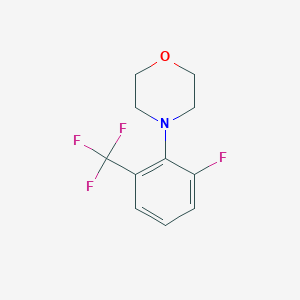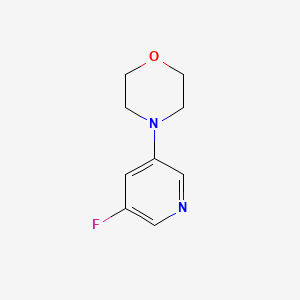
2-Fluoro-3-trifluoromethyl-pyrazine
Descripción general
Descripción
“2-Fluoro-3-trifluoromethyl-pyrazine” is a chemical compound that is part of the trifluoromethylpyridines group . Trifluoromethylpyridines are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Fluorinated pyrazoles, including those with a 2-Fluoro-3-trifluoromethyl-pyrazine structure, are valuable as building blocks in medicinal chemistry. They are synthesized through specific strategies involving monofluorination and condensation processes, demonstrating their importance in creating structurally complex and functionally diverse compounds (Surmont et al., 2011).
Applications in Energetic Materials
- Certain derivatives of 2-Fluoro-3-trifluoromethyl-pyrazine, like 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, have been synthesized and studied for their potential as high-performance melt-cast energetic materials. These compounds exhibit high crystal density and thermal stability, making them suitable for applications in explosives and propellants (Ma et al., 2017).
Molecular Frameworks and Gas Adsorption
- Fluoro-functionalized Metal-Organic Frameworks (MOFs) with pyrazine structures show unusual CO2 adsorption behavior at room temperature. This indicates the potential of such compounds in gas storage and separation applications, highlighting the impact of fluorination on the adsorption properties of MOFs (Kanoo et al., 2012).
Photophysical Properties
- Pyrazine-based compounds, including those with fluorine substitutions, have been explored for their luminescent properties. These findings are significant for developing new materials for organic electronics and photonics, where fluorescence and photostability are key factors (Yamaji et al., 2017).
Drug Delivery Systems
- The incorporation of pyrazine derivatives into MOFs has been explored for drug delivery applications. Specifically, a Zn-MOF with pyrazine-decorated pores showed potential as a delivery system for 5-fluorouracil, a chemotherapeutic agent, indicating the role of such structures in enhancing the efficacy and targeting of cancer treatments (Yan et al., 2020).
Direcciones Futuras
Trifluoromethylpyridines, including “2-Fluoro-3-trifluoromethyl-pyrazine”, are expected to find many novel applications in the future . They are already used in the agrochemical and pharmaceutical industries, and their use is likely to expand as more is learned about their properties and potential applications .
Mecanismo De Acción
Target of Action
It’s worth noting that trifluoromethyl-pyrazine derivatives have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) coupling reaction is a key process in the synthesis of various organoboron reagents . These reagents have properties that have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It’s known that trifluoromethyl-pyrazine derivatives have shown promising results in anti-cancer studies .
Action Environment
It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Propiedades
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIDOFURNVRTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856565 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206524-60-8 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















